2-(2,3-Difluorobenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

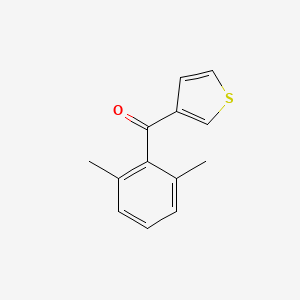

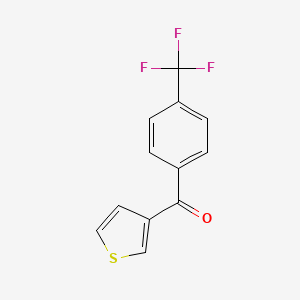

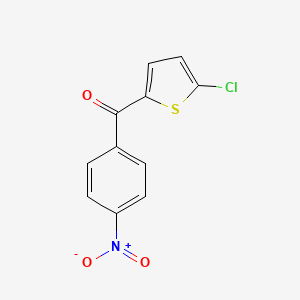

“2-(2,3-Difluorobenzoyl)pyridine”, also known as DFP, is a chemical compound that has shown potential in various fields of research and industry. It is a yellow solid with a molecular weight of 219.19 g/mol . The IUPAC name for this compound is (2,5-difluorophenyl)(2-pyridinyl)methanone .

Synthesis Analysis

The synthesis of “2-(2,3-Difluorobenzoyl)pyridine” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular formula of “2-(2,3-Difluorobenzoyl)pyridine” is C12H7F2NO . The InChI code for this compound is 1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,3-Difluorobenzoyl)pyridine” are complex and challenging. The compound is known to be a capricious coupling partner in transition-metal-catalysed cross-coupling reactions . The Suzuki–Miyaura cross-coupling (SMC) reaction, in particular, has been used for the synthesis and functionalization of pyridine-containing biaryls .

Physical And Chemical Properties Analysis

“2-(2,3-Difluorobenzoyl)pyridine” is a yellow solid with a molecular weight of 219.19 g/mol . The compound is known to be unstable and has poor reactivity in Suzuki–Miyaura cross-coupling reactions .

科学的研究の応用

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2-b]pyridines in high yields . This suggests that “2-(2,3-Difluorobenzoyl)pyridine” could potentially be used in the synthesis of benzofuro[3,2-b]pyridine derivatives.

Bioactive Ligands and Chemosensors

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group . Further, several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Fluorinating Agent

N ´, N ´-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate) 47, prepared in one pot by introducing BF3 gas into 2,2′-bipyridine 46 at 0°C followed by fluorine gas diluted with nitrogen, has been shown to be a highly reactive electrophilic fluorinating agent . This suggests that “2-(2,3-Difluorobenzoyl)pyridine” could potentially be used as a fluorinating agent in chemical reactions.

Safety and Hazards

The safety data sheet for “2-(2,3-Difluorobenzoyl)pyridine” suggests that it should be handled with personal protective equipment. It is recommended to avoid breathing vapors, mist, or gas, and to ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The challenge of coupling 2-pyridyl nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .

作用機序

Target of Action

It’s worth noting that fluorinated pyridines, in general, have been used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

Fluorinated pyridines, however, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Result of Action

Fluorinated pyridines have been noted for their potential as imaging agents for various biological applications .

特性

IUPAC Name |

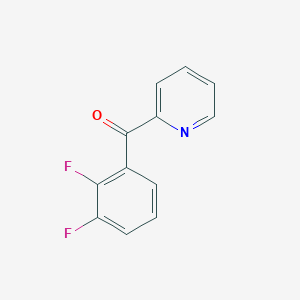

(2,3-difluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQUCBAZNWYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642015 |

Source

|

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluorobenzoyl)pyridine | |

CAS RN |

898780-15-9 |

Source

|

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)